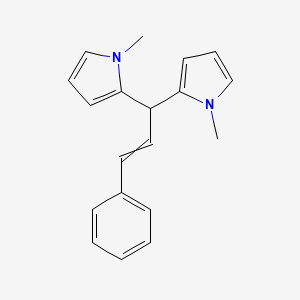
2,2'-(1-Phenylprop-1-ene-3,3-diyl)bis(1-methyl-1H-pyrrole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(1-Phenylprop-1-ene-3,3-diyl)bis(1-methyl-1H-pyrrole) is an organic compound that belongs to the class of bis-pyrroles. This compound features a central phenylpropene moiety flanked by two 1-methyl-1H-pyrrole groups. The structure of this compound imparts unique chemical properties, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1-Phenylprop-1-ene-3,3-diyl)bis(1-methyl-1H-pyrrole) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-phenylprop-1-ene and 1-methyl-1H-pyrrole.
Condensation Reaction: The 1-phenylprop-1-ene undergoes a condensation reaction with two equivalents of 1-methyl-1H-pyrrole in the presence of a suitable catalyst, such as a Lewis acid (e.g., aluminum chloride) or a Brønsted acid (e.g., sulfuric acid).
Reaction Conditions: The reaction is typically carried out under reflux conditions in an inert solvent such as dichloromethane or toluene. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Purification: The crude product is purified using column chromatography or recrystallization to obtain pure 2,2’-(1-Phenylprop-1-ene-3,3-diyl)bis(1-methyl-1H-pyrrole).
Industrial Production Methods
In an industrial setting, the production of 2,2’-(1-Phenylprop-1-ene-3,3-diyl)bis(1-methyl-1H-pyrrole) may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for reagent addition and product separation can further enhance the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(1-Phenylprop-1-ene-3,3-diyl)bis(1-methyl-1H-pyrrole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The pyrrole rings can undergo electrophilic substitution reactions with reagents such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid in sulfuric acid for nitration.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of halogenated or nitrated derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2,2’-(1-Phenylprop-1-ene-3,3-diyl)bis(1-methyl-1H-pyrrole) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel materials with unique electronic and optical properties.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies focus on its interaction with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2,2’-(1-Phenylprop-1-ene-3,3-diyl)bis(1-methyl-1H-pyrrole) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(1-Phenylethene-1,1-diyl)bis(1-methyl-1H-pyrrole): Similar structure with an ethene moiety instead of propene.
2,2’-(1-Phenylpropane-1,1-diyl)bis(1-methyl-1H-pyrrole): Similar structure with a propane moiety instead of propene.
2,2’-(1-Phenylbut-1-ene-1,1-diyl)bis(1-methyl-1H-pyrrole): Similar structure with a butene moiety instead of propene.
Uniqueness
2,2’-(1-Phenylprop-1-ene-3,3-diyl)bis(1-methyl-1H-pyrrole) is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. The presence of the propene moiety and the bis-pyrrole groups allows for unique interactions with other molecules, making it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
919295-58-2 |
|---|---|
Fórmula molecular |
C19H20N2 |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
1-methyl-2-[1-(1-methylpyrrol-2-yl)-3-phenylprop-2-enyl]pyrrole |
InChI |
InChI=1S/C19H20N2/c1-20-14-6-10-18(20)17(19-11-7-15-21(19)2)13-12-16-8-4-3-5-9-16/h3-15,17H,1-2H3 |
Clave InChI |
OMVUQDFQKLNPPG-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC=C1C(C=CC2=CC=CC=C2)C3=CC=CN3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


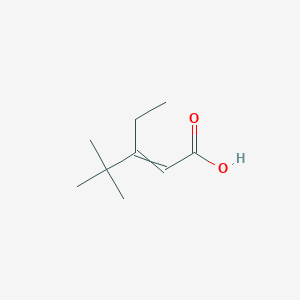
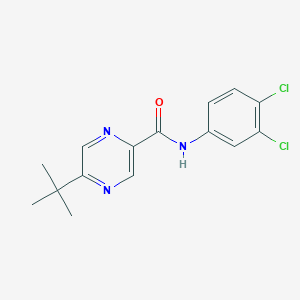
![4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethoxy]-4-oxobutanoate](/img/structure/B14186370.png)
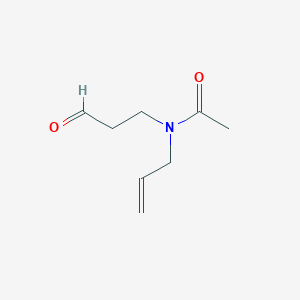
![L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-(4-phenyl-1,2,3-thiadiazol-5-yl)-](/img/structure/B14186390.png)
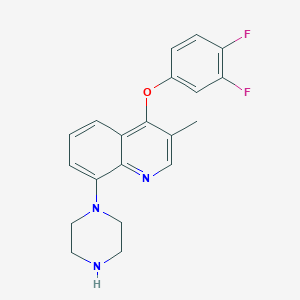
![1H-Indazole-3-carboxylic acid, 1-[(2,4-difluorophenyl)methyl]-](/img/structure/B14186407.png)
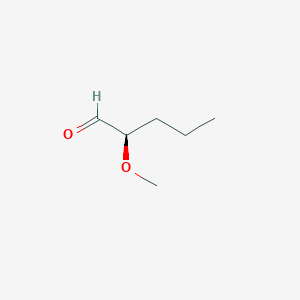
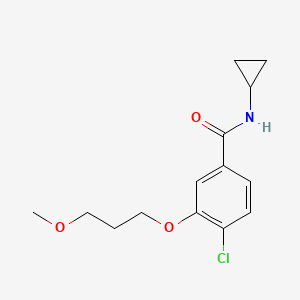
![N-[(4-Hydroxyphenyl)carbamoyl]docosanamide](/img/structure/B14186422.png)
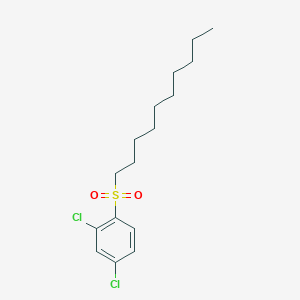
![2,3-Bis{[(tricyclohexylstannyl)oxy]carbonyl}pyridine](/img/structure/B14186434.png)
![6-[(Trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14186437.png)
![Morpholine, 4-[1-propyl-1-(2-thienyl)butyl]-](/img/structure/B14186445.png)
